molecular formula C7H9N3O2 B8048813 Pyridazin-4-yl-L-alanine

Pyridazin-4-yl-L-alanine

Cat. No. B8048813
M. Wt: 167.17 g/mol
InChI Key: LFQSKXHCASFHOA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridazin-4-yl-L-alanine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridazin-4-yl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazin-4-yl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Functionalized Compounds : Pyridazine derivatives, including those related to Pyridazin-4-yl-L-alanine, have been used to synthesize various functionalized compounds. These include 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones and 1,2,4-triazolo[4,3-b]pyridazines, which are intermediates in pharmaceutical and organic chemistry (Svete, 2005).

  • Pharmacological Potential in Treating Cognitive Disorders : A study identified a novel series of pyridazin-3-one histamine H(3) receptor antagonists/inverse agonists for potential use in treating attentional and cognitive disorders. These compounds demonstrated ideal pharmaceutical properties for a CNS drug (Hudkins et al., 2011).

  • Anticancer, Antiangiogenic, and Antioxidant Agents : Pyridazinone derivatives have shown inhibitory effects on human cancer cell lines and exhibited potent antiangiogenic and antioxidant activities. This positions them as potential candidates for anticancer therapies (Kamble et al., 2015).

  • Role in Yeast β-Alanine Synthase Structure : Research on yeast β-alanine synthase, which is responsible for the breakdown of pyrimidine bases, showed structural homology to dizinc-dependent exopeptidases, suggesting a common evolutionary origin. This insight is crucial for understanding the enzyme's function and potential applications (Lundgren et al., 2003).

  • Applications of Alanine Dehydrogenase : Alanine dehydrogenase, which catalyzes the conversion of L-alanine to pyruvate, has significant applications in pharmaceutical, environmental, and food industries. This enzyme plays a key role in metabolism and energy generation in microorganisms (Dave & Kadeppagari, 2019).

  • Pyruvate Production for L-tyrosine Manufacturing : A study reported a bi-enzymatic cascade involving alanine racemase and D-amino acid oxidase to produce pyruvate from L-alanine, which is used in the production of L-tyrosine, a compound used in various industries (Guo et al., 2020).

  • Corrosion Inhibition in Steel : Pyridazine derivatives have been studied for their effectiveness as corrosion inhibitors in mild steel, showing potential in industrial applications (Mashuga et al., 2017).

properties

IUPAC Name

(2S)-2-(pyridazin-4-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-2-3-8-9-4-6/h2-5H,1H3,(H,8,10)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSKXHCASFHOA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-4-yl-L-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.